Antimicrobial peptides are critical components of the innate immune system, exhibiting a broad spectrum of antimicrobial activity. One such peptide is Lci, a 47-residue cationic antimicrobial peptide derived from Bacillus subtilis. It has garnered attention due to its potent activity against various pathogens, including Xanthomonas campestris and Pseudomonas solanacearum . The peptide's unique structure and mechanism of action contribute to its potential applications in medicine and agriculture.
Lci is classified as a ribosomally produced and post-translationally modified peptide. It belongs to a category of antimicrobial peptides known as bacteriocins, specifically those produced by Bacillus species. This classification is significant as it highlights the peptide's origin and its role in microbial competition . The molecular weight of Lci is approximately 5,464 Da, which aligns with other antimicrobial peptides in its class .
The synthesis of Lci involves ribosomal translation followed by post-translational modifications. The gene encoding Lci is located within a gene cluster responsible for the production of several antimicrobial compounds. Techniques such as anion-exchange chromatography, reversed-phase liquid chromatography, and gel filtration chromatography are employed to purify the peptide from bacterial cultures .
The production process typically begins with culturing Bacillus subtilis under optimal conditions, followed by harvesting the culture supernatant. The supernatant undergoes centrifugation and filtration to remove cellular debris. Subsequent purification steps include ammonium sulfate precipitation and various chromatographic techniques to isolate Lci based on its unique properties .
Lci exhibits a distinctive structure characterized by a four-strand antiparallel β-sheet configuration. This structural arrangement is crucial for its stability and antimicrobial function, differentiating it from other known antimicrobial peptides that may contain disulfide bridges or circular structures .
Nuclear magnetic resonance spectroscopy has been utilized to elucidate the solution structure of Lci, revealing insights into its conformational dynamics and stability in aqueous environments . The absence of disulfide bonds suggests that Lci maintains its structural integrity through alternative interactions.
Lci primarily interacts with microbial membranes, leading to membrane disruption. The mechanism involves binding to negatively charged lipid components in the bacterial membrane, which ultimately results in pore formation or membrane permeabilization .
The interaction kinetics between Lci and target microorganisms can be assessed using methods such as time-kill assays or membrane integrity assays. These experiments help quantify the peptide's efficacy against various pathogens under different conditions.
Lci exerts its antimicrobial effects through several mechanisms:
Studies indicate that Lci demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for therapeutic applications .
Lci has potential applications in various scientific fields:
Nuclear magnetic resonance (NMR) spectroscopy has elucidated LCI's solution structure as a 47-residue cationic peptide featuring a distinctive four-stranded antiparallel β-sheet as its dominant secondary structural element [1]. This topology is unprecedented among β-structured antimicrobial peptides (AMPs) due to its complete lack of disulfide bridges or circularization, relying instead on non-covalent interactions for structural integrity [1]. The absence of disulfide bonds differentiates LCI from cysteine-stabilized β-sheet AMPs (e.g., defensins or protegrins) and suggests a unique evolutionary pathway for achieving functional stability. Key stabilizing forces identified include:
Molecular dynamics simulations reveal that this architecture maintains conformational stability under physiological temperatures (retaining >80% activity after 20 min at 80°C), a trait attributed to the cooperative effect of these non-covalent forces compensating for the absence of covalent crosslinks [1] [10]. The β-sheet arrangement creates an amphipathic surface with spatially segregated cationic and hydrophobic patches, facilitating initial electrostatic attraction to anionic bacterial membranes followed by hydrophobic intrusion [2] [4].
Table 1: Key Structural Features of LCI
Structural Parameter | Value/Description | Functional Implication |
---|---|---|
Dominant secondary structure | Four-stranded antiparallel β-sheet | Membrane interaction scaffold |
Stabilizing bonds | No disulfide bridges; relies on hydrophobic clustering, aromatic stacking, H-bonding | Unusual thermal stability (>80% activity at 80°C) |
Residue count | 47 amino acids | Compact globular fold |
Unique structural motif | Type-I β-turn linking β3 and β4 strands | Facilitates C-terminal domain flexibility |
Net charge (pH 7) | +8 (calculated from sequence) | Electrostatic targeting of anionic membranes |
LCI exhibits a biochemical asymmetry between its N- and C-terminal regions, with the C-terminal segment (residues 22-47) harboring 80% of the peptide's aromatic residues (3 Trp, 4 Tyr, 1 Phe) and 86% of its cationic residues (5 Lys, 1 Arg) [4]. This uneven distribution creates a thermodynamic stability hotspot where aromatic-cationic synergies govern structural resilience. The C-terminal domain contributes two β-strands (β3 and β4) connected by a Type-I β-turn, forming a functional module with autonomous antimicrobial activity [4]. Synthetic peptides corresponding to this region (LCI₂₂₋₄₇-NH₂, sequence: KWIFKSKYYDSSKGYWVGIYEVWDRK-NH₂) retain potent bactericidal effects, demonstrating MIC values ≤4 μM against Gram-negative pathogens (Escherichia coli, Xanthomonas oryzae pv. oryzae) and antibiotic-resistant strains (gentamicin-resistant MRSA) [4] [7].
Biophysical analyses indicate the C-terminal domain drives membrane permeabilization through:
Thermal denaturation studies confirm the C-terminal fragment’s exceptional stability, mirroring the full-length peptide’s resistance to heat-induced unfolding. This resilience originates from enthalpy-driven stabilization where cation-π interactions between lysine/arginine and aromatic rings, and backbone amide-aromatic interactions, create a robust energy landscape resistant to perturbation [1] [4].
Genomic investigations reveal LCI homologs are conserved within the Bacillus genus, particularly in the B. subtilis and B. velezensis lineages. Core proteome analyses of 1,104 high-quality Bacillus genomes identified LCI-like sequences as lineage-specific fingerprint proteins in the B. subtilis group, exhibiting <50% amino acid identity with other Bacillus clades [3] [8]. Notably:
Table 2: Genomic Features of LCI Homologs in Selected Bacillus Species
Species/Strain | Genomic Context | Aromatic Residues in C-Terminus | Cationic Residues in C-Terminus | Conservation vs. B. subtilis LCI |
---|---|---|---|---|
Bacillus subtilis A014 | Chromosomal; independent gene | 8 (3W/4Y/1F) | 6 (5K/1R) | 100% (Reference) |
Bacillus velezensis FZB42 | Proximity to surfactin NRPS cluster | 8 (3W/4Y/1F) | 6 (5K/1R) | 98.7% |
Bacillus velezensis MEP218 | Adjacent to fengycin NRPS operon | 8 (3W/4Y/1F) | 6 (5K/1R) | 98.5% |
Bacillus velezensis BRI3 | Co-localized with bacillibactin siderophore BGC | 7 (3W/3Y/1F) | 5 (4K/1R) | 97.9% |
Bacillus amyloliquefaciens DSM7 | Within polymyxin resistance gene neighborhood | 8 (3W/4Y/1F) | 6 (5K/1R) | 96.2% |
Despite high sequence conservation, the genomic environment of LCI homologs varies significantly. In B. velezensis MEP218, LCI-like genes reside near fengycin synthetase genes (fenA, fenD), while in B. velezensis BRI3, they neighbor bacillibactin siderophore clusters [5] [6]. This contextual plasticity suggests LCI’s integration into diverse antibiosis strategies across Bacillus lineages. Functional redundancy analyses indicate LCI homologs belong to the "accessory proteome," with presence in 73-89% of B. subtilis clade isolates but <10% of B. cereus group strains [3] [8]. This distribution pattern supports its role as a specialized antimicrobial weapon in plant-associated Bacillus species.
Comparative Note: While LCI's β-sheet topology is unique among small AMPs, larger bacteriocins (e.g., bacillocin 702 from B. subtilis) exhibit convergent evolution of β-sheet-rich membrane interaction domains, though invariably stabilized by disulfide bonds [1] [3]. This underscores LCI’s novel structural solution for achieving thermostability without covalent crosslinks.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0